molecular formula C10H14ClN3O3S B2447447 5-Chloro-2-((1-(methylsulfonyl)piperidin-3-yl)oxy)pyrimidine CAS No. 2034476-03-2

5-Chloro-2-((1-(methylsulfonyl)piperidin-3-yl)oxy)pyrimidine

Cat. No. B2447447
M. Wt: 291.75
InChI Key: BSQXGQVFJAQDGN-UHFFFAOYSA-N
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Description

“5-Chloro-2-((1-(methylsulfonyl)piperidin-3-yl)oxy)pyrimidine” is a chemical compound. It has been mentioned in the context of antidiabetic clinical research, specifically as a candidate targeting GPR119 .

Scientific Research Applications

Chemical Synthesis and Reactivity

Pyrimidine derivatives, including those with chloro, methylsulfonyl, and piperidinyl substituents, have been extensively investigated for their unique chemical reactivity and potential as intermediates in organic synthesis. For example, the reactions of 5-(arylimino)-4-chloro-5H-1,2,3-dithiazoles with alkylamines, including piperidine, illustrate the synthesis of novel compounds with potential applicability in diverse chemical reactions (Lee & Kim, 1993). Additionally, the study on the synthesis and antimicrobial activity of new heterocycles based on pyrazole derivatives further exemplifies the potential of similar compounds in synthesizing bioactive molecules (El‐Emary, Al-muaikel, & Moustafa, 2002).

Pharmaceutical Research

Compounds structurally related to "5-Chloro-2-((1-(methylsulfonyl)piperidin-3-yl)oxy)pyrimidine" have been explored for their pharmaceutical potential. For instance, pyrimidine-based sigma-1 receptor antagonists have shown promise in treating neuropathic pain, demonstrating the therapeutic relevance of pyrimidine scaffolds in drug discovery (Lan et al., 2014). This highlights the importance of pyrimidine derivatives in the development of novel pharmacological agents.

Materials Science and Corrosion Inhibition

The study on piperidine derivatives, including pyrimidine moieties, offers insights into their application in materials science, particularly in corrosion inhibition. Quantum chemical and molecular dynamic simulation studies predict the efficiency of such compounds in protecting metals against corrosion, underscoring the multifaceted applications of pyrimidine derivatives in industrial contexts (Kaya et al., 2016).

properties

IUPAC Name

5-chloro-2-(1-methylsulfonylpiperidin-3-yl)oxypyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O3S/c1-18(15,16)14-4-2-3-9(7-14)17-10-12-5-8(11)6-13-10/h5-6,9H,2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSQXGQVFJAQDGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)OC2=NC=C(C=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-((1-(methylsulfonyl)piperidin-3-yl)oxy)pyrimidine

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